N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide
Overview
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and a dimethylphenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring.
Attachment of the Butanamide Moiety: The thiazole derivative is then reacted with 2-(3,4-dimethylphenoxy)butanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may be used in biological assays to investigate its potential as a therapeutic agent or its interactions with biological targets.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide will depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of Cellular Processes: It may interfere with cellular processes such as signal transduction, gene expression, or protein synthesis.
Induction of Apoptosis: The compound could induce programmed cell death (apoptosis) in certain cell types, which may be relevant for its potential anticancer activity.
Comparison with Similar Compounds
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide can be compared with other thiazole derivatives and phenoxybutanamide compounds. Similar compounds include:
Thiazole Derivatives: Compounds such as 2-aminothiazole, 2-mercaptothiazole, and 2-phenylthiazole share the thiazole ring structure but differ in their substituents and overall properties.
Phenoxybutanamides: Compounds like 2-(4-chlorophenoxy)butanamide and 2-(4-methoxyphenoxy)butanamide share the phenoxybutanamide moiety but differ in their aromatic substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-6-20(29-17-8-7-14(2)15(3)11-17)22(26)25-23-24-19(13-30-23)18-12-16(27-4)9-10-21(18)28-5/h7-13,20H,6H2,1-5H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHKTWDLQRLKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)OC)OC)OC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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